molecular formula C13H15N5O B7074433 N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine

N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B7074433
M. Wt: 257.29 g/mol
InChI Key: PCZFHKNUIRATBQ-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a pyrazolo[1,5-a]pyrazine core, an oxazole ring, and dimethylamine substituents, which contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-9-6-12-13(14-4-5-18(12)15-9)17(3)8-11-7-10(2)19-16-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZFHKNUIRATBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C2=NC=CN3C2=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions, followed by the introduction of the oxazole ring and subsequent functionalization with dimethylamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include automated control of reaction parameters and purification steps, such as crystallization or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

  • N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
  • N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 4-Hydroxy-2-quinolones

Comparison: Compared to similar compounds, N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrazolo[1,5-a]pyrazin-4-amine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

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